molecular formula C20H26N2O4S B3940959 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B3940959
M. Wt: 390.5 g/mol
InChI Key: TYJIYQKMNKICOL-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic system, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Spirocyclic System Construction: The spirocyclic system is often formed through intramolecular cyclization reactions.

    Functional Group Introduction: Various functional groups, such as carbamoyl and oxo groups, are introduced through selective reactions, including acylation and oxidation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Functional groups on the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-chlorophenyl)-4-quinolinecarboxamide
  • N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

Compared to similar compounds, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide stands out due to its unique spirocyclic system and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c21-17(24)16-12-7-3-1-4-8-14(12)27-19(16)22-18(25)13-11-15(23)26-20(13)9-5-2-6-10-20/h13H,1-11H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJIYQKMNKICOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3CC(=O)OC34CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 2
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 4
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 5
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

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